molecular formula C23H18ClFN2O4S B12158100 methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12158100
M. Wt: 472.9 g/mol
InChI Key: BHPRCGDGYYQMGT-WQRHYEAKSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Formula Analysis

The IUPAC name of this compound is derived from its fused heterocyclic core and substituent positions. The parent structure, 5H-thiazolo[3,2-a]pyrimidine , consists of a thiazole ring (a five-membered ring containing sulfur and nitrogen) fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). The numbering system prioritizes the pyrimidine ring, with the thiazole moiety occupying positions 1 and 2 of the fused system.

Key substituents and their positions :

  • Position 2 : A (2Z)-2-(2-chloro-6-fluorobenzylidene) group, where the benzylidene moiety (C₆H₃ClF–CH=) is attached via a double bond in the Z configuration.
  • Position 5 : A 2-methoxyphenyl group (C₆H₄–OCH₃) linked to the dihydropyrimidine ring.
  • Position 6 : A methyl carboxylate ester (–COOCH₃).
  • Position 7 : A methyl group (–CH₃).

Structural Formula Breakdown

Component Structural Feature Position
Core Thiazolo[3,2-a]pyrimidine 1,2
Substituent 1 (2Z)-2-(2-chloro-6-fluorobenzylidene) 2
Substituent 2 2-methoxyphenyl 5
Substituent 3 Methyl carboxylate 6
Substituent 4 Methyl 7

The Z designation at position 2 indicates that the higher-priority groups (chlorine and fluorine on the benzylidene moiety) are on the same side of the double bond.

CAS Registry Number and Molecular Descriptors

As of May 2025, this compound’s CAS Registry Number remains unlisted in public databases such as PubChem and SciFinder. However, its molecular descriptors can be computed from its structure:

Molecular Formula :
C₂₄H₁₉ClF N₂O₅S

Molecular Weight :
Calculated as follows:

  • Carbon (C): 24 × 12.01 = 288.24
  • Hydrogen (H): 19 × 1.01 = 19.19
  • Chlorine (Cl): 35.45
  • Fluorine (F): 19.00
  • Nitrogen (N): 2 × 14.01 = 28.02
  • Oxygen (O): 5 × 16.00 = 80.00
  • Sulfur (S): 32.07
    Total : 288.24 + 19.19 + 35.45 + 19.00 + 28.02 + 80.00 + 32.07 = 501.97 g/mol

SMILES Notation :

COC(=O)C1=C(N2C(=O)C(=C(SC3=NC=CN=C23)C4=C(C=CC=C4Cl)F)C5=CC=CC=C5OC)C(C)=C1  

XLogP3-AA (Lipophilicity) :
Estimated at 4.2 , indicating moderate hydrophobicity suitable for membrane permeability.

Isomerism and Stereochemical Considerations

This compound exhibits two primary forms of isomerism:

(i) Geometric Isomerism

The (2Z)-benzylidene group introduces geometric isomerism due to the restricted rotation of the C=C bond. The Z configuration places the 2-chloro-6-fluorophenyl and thiazolo-pyrimidine groups on the same side of the double bond, influencing molecular polarity and biological target interactions.

(ii) Tautomerism

The 3-oxo group on the dihydropyrimidine ring enables keto-enol tautomerism, though the keto form is stabilized by conjugation with the adjacent nitrogen atoms.

Stereochemical Stability :

  • The fused thiazolo-pyrimidine core adopts a planar conformation, minimizing steric strain.
  • The 2-methoxyphenyl group at position 5 may induce axial chirality if rotation around the C–N bond is hindered, though this has not been experimentally confirmed.

Isomer Comparison

Isomer Type Structural Feature Stability/Prevalence
Z-Benzylidene Cl/F and core on same side Predominant synthetic form
E-Benzylidene Cl/F and core on opposite sides Not reported
Keto Tautomer 3-oxo group >99% in solution
Enol Tautomer 3-hydroxy conjugated double bond <1% in solution

The synthetic route described in Search Result —a Biginelli reaction followed by cyclization—typically yields the Z isomer due to steric and electronic factors during imine formation.

Properties

Molecular Formula

C23H18ClFN2O4S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18ClFN2O4S/c1-12-19(22(29)31-3)20(13-7-4-5-10-17(13)30-2)27-21(28)18(32-23(27)26-12)11-14-15(24)8-6-9-16(14)25/h4-11,20H,1-3H3/b18-11-

InChI Key

BHPRCGDGYYQMGT-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)C4=CC=CC=C4OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thiazolopyrimidine core. This can be achieved through the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The next step involves the introduction of the chloro, fluoro, methoxy, and methyl groups. This can be accomplished through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, using appropriate reagents and catalysts.

    Formation of the Benzylidene Group: The final step involves the formation of the benzylidene group through a condensation reaction between the thiazolopyrimidine intermediate and an appropriate benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-step chemical reactions that include the formation of the thiazolo and pyrimidine rings. For instance, a recent study reported the synthesis of various thiazolopyrimidine derivatives through oxidation reactions using laccase enzymes, leading to compounds with significant biological activities against cancer cell lines . The structural characterization of these compounds is often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Applications

The biological activities of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be summarized as follows:

Antitumor Activity

Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For example:

  • In vitro studies have shown that these compounds can inhibit the growth of human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines with IC50 values ranging from 9.8 to 35.9 µM .
  • The mechanism of action is believed to involve the inhibition of key enzymes such as topoisomerase II, which is crucial for DNA replication and cell division .

Other Biological Activities

Beyond anticancer effects, thiazolo[3,2-a]pyrimidines have been investigated for other therapeutic potentials:

  • Antibacterial and Antifungal Properties : Some derivatives have shown significant activity against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Molecular docking studies suggest that certain derivatives may act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory processes .

Case Studies

Several case studies highlight the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiazolopyrimidine compounds against different cancer cell lines. Compounds with specific substituents demonstrated enhanced activity against cervical adenocarcinoma cells while exhibiting low toxicity towards normal liver cells .
  • Mechanistic Investigations : Future research is needed to elucidate the exact mechanisms through which these compounds exert their anticancer effects. This includes detailed studies on enzyme inhibition and cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Variations

The target compound differs from analogs primarily in substitution patterns on the benzylidene ring and the aryl group at position 3. Key comparisons include:

Compound Name Benzylidene Substituent Position 5 Substituent Position 6 Ester Molecular Formula Yield (%) Reference
Target Compound 2-Chloro-6-fluoro 2-Methoxyphenyl Methyl C₂₄H₁₉ClFN₂O₄S N/A -
Ethyl (2Z)-2-(3-Bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-... 3-Bromo 2-Methoxyphenyl Ethyl C₂₅H₂₂BrN₂O₄S N/A
Ethyl (Z)-2-(2-Fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-... 2-Fluoro Phenyl Ethyl C₂₃H₁₉FN₂O₃S N/A
Methyl (2Z)-2-(2-Fluoro-4-Methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-... 2-Fluoro-4-methoxy 4-Methoxyphenyl Methyl C₂₄H₂₁FN₂O₅S N/A
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-... 2,4,6-Trimethoxy Phenyl Ethyl C₂₇H₂₈N₂O₆S 78

Key Observations :

  • Halogen vs. Methoxy Groups: The 2-chloro-6-fluoro substituent in the target compound introduces stronger electron-withdrawing effects compared to methoxy or cyano groups (e.g., 11b in ).
  • Ester Choice : Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., ), which could influence pharmacokinetics.
Crystallographic and Conformational Analysis
  • Ring Puckering : The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation, as seen in analogs (e.g., C5 deviation of 0.224 Å in ).
  • Dihedral Angles : The fused thiazolo-pyrimidine ring and benzylidene aryl group form dihedral angles of ~80–85° (e.g., 80.94° in ), influenced by substituent bulk.
  • Hydrogen Bonding : Intermolecular C–H···O interactions stabilize crystal packing, forming chains (e.g., along the c-axis in ) or sheets (triclinic P1 in ).

Biological Activity

Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

PropertyDetails
Molecular Formula C19H18ClF N4O3S
Molecular Weight 404.88 g/mol
IUPAC Name This compound
CAS Number [Insert CAS Number Here]

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential anticancer properties through several in vitro assays.

  • Cytotoxicity Testing :
    • The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer) using the MTT assay.
    • Results indicated potent cytotoxicity with IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of specific molecular targets related to cancer cell proliferation and survival pathways. Notably, compounds in this class have been shown to inhibit the Murine Double Minute 2 (MDM2) protein, which is involved in tumor suppression .
    • In silico docking studies suggest that the compound interacts with the active site of MDM2, leading to enhanced apoptosis in tumor cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[3,2-a]pyrimidine derivatives is closely linked to their chemical structure. Key modifications can significantly alter their potency and selectivity:

  • Substituent Variations : The presence of halogen atoms (e.g., chlorine and fluorine) has been correlated with increased binding affinity and enhanced biological activity .
  • Functional Groups : The introduction of methoxy groups has been shown to improve solubility and bioavailability while maintaining anticancer efficacy .

Case Studies

  • Study on Antimicrobial Activity :
    • A derivative of thiazolo[3,2-a]pyrimidine was evaluated for its antimicrobial properties against various bacterial strains. The results indicated considerable effectiveness against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Non-Cancerous Cells :
    • In addition to its anticancer effects, the compound's cytotoxicity was assessed against normal fibroblast cells (WI38), demonstrating selectivity towards cancer cells with minimal toxicity towards normal cells .

Q & A

Q. How can the synthesis of this thiazolo[3,2-a]pyrimidine derivative be optimized for higher yield and purity?

Methodological Answer:

  • Optimize reaction conditions by controlling temperature (e.g., 80–100°C for cyclization) and solvent polarity (e.g., ethanol or DMF) to favor the formation of the thiazolo[3,2-a]pyrimidine core .
  • Use HPLC (≥95% purity) to monitor intermediates and final product purity .
  • Introduce substituents (e.g., 2-chloro-6-fluorobenzylidene) in a stepwise manner to reduce steric hindrance and improve regioselectivity .

Q. What analytical techniques are critical for confirming the molecular structure and stereochemistry?

Methodological Answer:

  • X-ray crystallography : Resolve the Z-configuration of the benzylidene group and confirm intramolecular hydrogen bonding (e.g., C=O···H–N interactions) .
  • NMR spectroscopy : Use 1^1H- and 13^13C-NMR to verify substituent positions (e.g., methoxy groups at 2-methoxyphenyl) and monitor tautomeric equilibria in solution .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 468.49 vs. calculated 468.49) .

Q. How can researchers verify the compound’s stability under experimental conditions?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) to assess thermal stability up to 200°C .
  • Perform solubility studies in DMSO, ethanol, and aqueous buffers (pH 2–9) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiazolo[3,2-a]pyrimidine core in substitution reactions?

Methodological Answer:

  • The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution at the 6-carboxylate position. Fluorine and chlorine substituents enhance electrophilicity via inductive effects, as shown in analogs with 4-fluorophenyl groups .
  • DFT calculations can model transition states for substitution reactions, correlating with experimental yields (e.g., 70–85% for chloro derivatives vs. 50–60% for methoxy analogs) .

Q. How do substituents on the benzylidene and aryl groups influence bioactivity and solubility?

Methodological Answer:

  • Lipophilicity : Use SwissADME to calculate logP values. Chloro/fluoro substituents increase logP (e.g., 3.2 vs. 2.5 for methoxy derivatives), reducing aqueous solubility .
  • Bioactivity : Compare IC50_{50} values in enzyme inhibition assays. The 2-chloro-6-fluoro group enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Contradiction resolution : Address discrepancies in solubility data by standardizing solvent systems (e.g., DMSO concentration ≤1% v/v) .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, predicting metabolic stability .
  • ADME prediction : SwissADME parameters (e.g., bioavailability radar) indicate moderate blood-brain barrier penetration (TPSA ≈ 90 Ų) due to the carboxylate group .

Q. How can researchers resolve crystallographic data contradictions in analogs with varying substituents?

Methodological Answer:

  • Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks in analogs (e.g., fluoro vs. methoxy substituents altering packing efficiency) .
  • Validate crystallographic models with R-factor refinement (e.g., R < 0.06 for high-quality data) and Hirshfeld surface analysis .

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